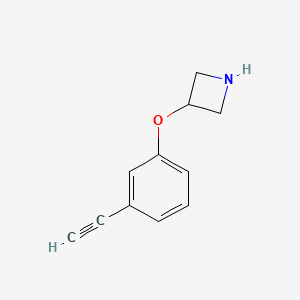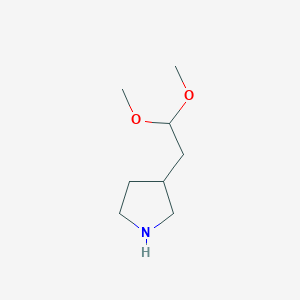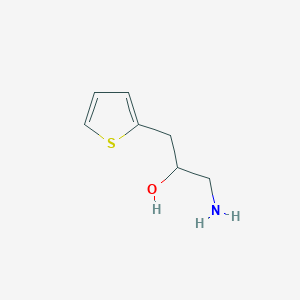
1-Amino-3-(thiophen-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(thiophen-2-yl)propan-2-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(thiophen-2-yl)propan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method includes the condensation of thiophene-2-carbaldehyde with an amine, followed by reduction and subsequent hydroxylation to introduce the hydroxyl group.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and controlled reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines with different substitution patterns.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases are used depending on the desired substitution.
Major Products:
Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.
Reduction: Various substituted amines.
Substitution: Halogenated thiophenes or other substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-(thiophen-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(thiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparación Con Compuestos Similares
- 3-Amino-3-(thiophen-2-yl)propan-1-ol
- (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Comparison: 1-Amino-3-(thiophen-2-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C7H11NOS |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
1-amino-3-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NOS/c8-5-6(9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2 |
Clave InChI |
HIQGWMJNKSHUKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


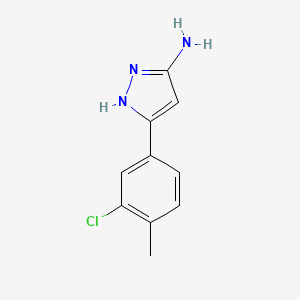
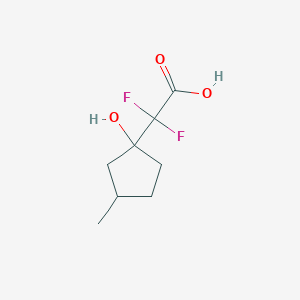
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)

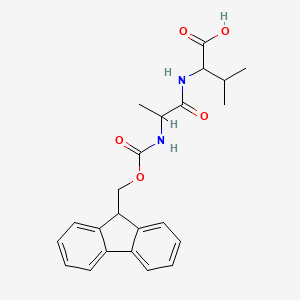

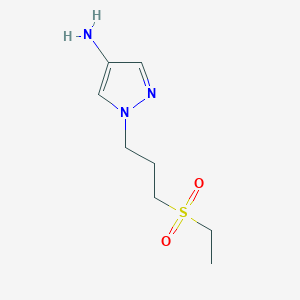
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
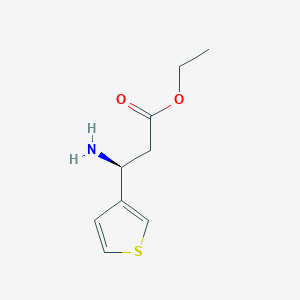

![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
